2-Bromo-1-cyclohexylethanone

Immunoproteasome inhibition β1i subunit selectivity Chemical biology probe

2-Bromo-1-cyclohexylethanone (CAS 56077-28-2), also known as bromomethyl cyclohexyl ketone or (bromoacetyl)cyclohexane, is a cycloaliphatic α-bromoketone with the molecular formula C₈H₁₃BrO and molecular weight 205.09 g/mol. It is a colorless to pale yellow liquid at ambient temperature (mp −3.5 to 2 °C; bp 124–125 °C at 25 Torr) and is commercially available at purities of 95–97%.

Molecular Formula C8H13BrO
Molecular Weight 205.09 g/mol
CAS No. 56077-28-2
Cat. No. B1365687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-cyclohexylethanone
CAS56077-28-2
Molecular FormulaC8H13BrO
Molecular Weight205.09 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)CBr
InChIInChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyADLIDZNESKOPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-cyclohexylethanone (CAS 56077-28-2): A Cycloaliphatic α-Bromoketone Building Block for Selective Alkylation and Immunoproteasome Chemical Biology


2-Bromo-1-cyclohexylethanone (CAS 56077-28-2), also known as bromomethyl cyclohexyl ketone or (bromoacetyl)cyclohexane, is a cycloaliphatic α-bromoketone with the molecular formula C₈H₁₃BrO and molecular weight 205.09 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature (mp −3.5 to 2 °C; bp 124–125 °C at 25 Torr) [2] and is commercially available at purities of 95–97% . As an α-bromoketone, the compound features an electrophilic bromomethyl carbonyl moiety that confers reactivity in nucleophilic substitution, Favorskii rearrangement, and chemoproteomic covalent inhibition applications, distinguishing it from both aromatic α-bromoacetophenones and endocyclic α-bromocycloalkanones [3][4].

Why α-Bromoketone Analogs Are Not Interchangeable: The Case for 2-Bromo-1-cyclohexylethanone Over Generic Substitutes


The α-bromoketone pharmacophore is broadly shared across multiple compound classes, yet substitution of the carbonyl-attached substituent—cyclohexyl versus aryl (e.g., phenyl in phenacyl bromide) or the position of bromine (exocyclic α-carbon versus endocyclic ring position in 2-bromocyclohexanone)—profoundly alters physical state, reactivity, and biological selectivity. 2-Bromo-1-cyclohexylethanone is a liquid at room temperature, whereas its aromatic counterpart phenacyl bromide is a crystalline solid [1], a difference that directly impacts compatibility with automated liquid dispensing and flow chemistry platforms. At the biochemical level, 2-bromo-1-cyclohexylethanone displays marked (>625-fold) selectivity for the immunoproteasome β1i subunit over the constitutive β1c proteasome [2], a selectivity profile not observed with simple α-bromoacetophenone probes. These physicochemical and biological differences mean that generic replacement with alternative α-bromoketones risks altered reaction kinetics, divergent synthetic outcomes in Favorskii rearrangements, and loss of target selectivity in chemoproteomic applications.

Quantitative Differentiation Evidence for 2-Bromo-1-cyclohexylethanone Against Closest Analogs


Immunoproteasome β1i Subunit Selectivity: >625-Fold Discrimination Over the Constitutive β1c Proteasome

2-Bromo-1-cyclohexylethanone inhibits the immunoproteasome β1i subunit with an IC50 of 160 nM in human Raji cells, while exhibiting negligible activity against the homologous constitutive proteasome β1c subunit (IC50 > 100,000 nM), yielding a selectivity ratio exceeding 625-fold [1]. This direct head-to-head comparison within the same competitive activity-based protein profiling (ABPP) assay platform demonstrates that the compound preferentially targets the caspase-like activity of the immunoproteasome over the constitutive counterpart.

Immunoproteasome inhibition β1i subunit selectivity Chemical biology probe

Liquid Physical State and Elevated LogP Differentiate from Solid Phenacyl Bromide for Automated Synthesis Compatibility

2-Bromo-1-cyclohexylethanone is a liquid at ambient temperature with a melting point of −3.5 to 2 °C , whereas the widely used aromatic analog phenacyl bromide (2-bromoacetophenone, CAS 70-11-1) is a crystalline solid melting at 45–51 °C [1]. The liquid physical state permits direct use in automated liquid handling systems and flow chemistry platforms without pre-dissolution. Additionally, 2-bromo-1-cyclohexylethanone exhibits a higher LogP of 2.53 [2] compared with phenacyl bromide's LogP of 2.19 [3], a ΔLogP of +0.34 indicative of greater lipophilicity that alters partitioning behavior in biphasic reactions and biological assays.

α-Haloketone building block Physical form comparison Automated liquid handling

Near-Quantitative Synthesis Yield (100%) Outperforms Standard Phenacyl Bromide Preparation (88–96% Crude Yield)

Direct bromination of cyclohexyl methyl ketone with bromine (1.0 equiv) in methanol at 0 °C delivers 2-bromo-1-cyclohexylethanone in 100% isolated yield as a clear oil after a straightforward extractive workup, with product identity confirmed by ¹H NMR (300 MHz, CDCl₃: δ 3.96 s 2H, 2.86–2.55 m 1H, 2.24–1.08 m 10H) [1]. In contrast, the benchmark Organic Syntheses method for phenacyl bromide (bromination of acetophenone in anhydrous ether catalyzed by AlCl₃) yields 88–96% crude product, which drops to 64–66% after recrystallization, and the product requires careful removal of residual HBr and ether to avoid darkening [2]. The target compound thus avoids the recrystallization-associated yield loss and discoloration issues inherent to phenacyl bromide preparation.

α-Bromoketone synthesis Reaction yield comparison Atom economy

Exocyclic α-Bromoketone Architecture Enables Favorskii Rearrangement Without Ring Contraction, Unlike 2-Bromocyclohexanone

In 2-bromo-1-cyclohexylethanone, the bromine atom resides on the exocyclic α-carbon of the acetyl side chain , whereas in 2-bromocyclohexanone (CAS 822-85-5) the halogen is directly attached to the cyclohexane ring . This positional isomerism dictates divergent Favorskii rearrangement outcomes: 2-bromocyclohexanone—an endocyclic α-haloketone—undergoes base-promoted ring contraction to furnish cyclopentanecarboxylic acid derivatives, while 2-bromo-1-cyclohexylethanone retains the six-membered cyclohexane ring throughout rearrangement, instead producing branched carboxylic acid esters via side-chain reorganization [1]. The foundational study by Wagner and Moore (J. Am. Chem. Soc. 1950) specifically examined the reaction of isomeric α-bromomethyl cyclohexyl ketones with sodium methoxide, establishing this structural fidelity as a defining characteristic of the exocyclic α-bromoketone subclass [2].

Favorskii rearrangement α-Bromoketone positional isomer Ring retention vs. contraction

Optimal Scientific Procurement Scenarios for 2-Bromo-1-cyclohexylethanone Based on Quantified Differentiation Evidence


Chemical Biology: Immunoproteasome β1i-Selective Probe Development

The >625-fold selectivity of 2-bromo-1-cyclohexylethanone for immunoproteasome β1i (IC50 160 nM) over constitutive β1c (IC50 > 100 μM) in human Raji cells [1] makes this compound a viable starting scaffold for developing subunit-selective activity-based probes. Research groups investigating the role of the caspase-like immunoproteasome activity in MHC class I antigen presentation or autoimmune disease models should prioritize this scaffold over pan-proteasome-reactive α-bromoketones that lack β1i/β1c discrimination.

Automated Synthesis and High-Throughput Chemistry: Liquid α-Bromoketone Direct from Vial

The liquid physical state of 2-bromo-1-cyclohexylethanone (mp −3.5 to 2 °C) enables direct aspiration and dispensing by standard automated liquid handlers, eliminating the pre-dissolution steps required for solid α-bromoketones such as phenacyl bromide (mp 45–51 °C) [2]. This advantage is especially relevant for medicinal chemistry groups operating parallel synthesis or flow hydrogenation reactors where solid handling creates bottlenecks.

Cyclohexane-Retaining Favorskii Rearrangement for Carboxylic Acid Ester Synthesis

When the synthetic target requires a cyclohexane-substituted branched carboxylic acid or ester, 2-bromo-1-cyclohexylethanone provides a direct Favorskii rearrangement pathway that preserves the six-membered ring, whereas 2-bromocyclohexanone (CAS 822-85-5) would undergo ring contraction to a cyclopentane derivative [3][4]. Procuring the exocyclic α-bromoketone positional isomer is essential for maintaining the cyclohexane scaffold in the final product.

Cost-Efficient Multi-Gram α-Bromoketone Intermediate Scale-Up

The near-quantitative synthesis yield (100% from cyclohexyl methyl ketone) [5] combined with the absence of recrystallization—which typically erodes 32–36% of mass for phenacyl bromide [6]—reduces the effective cost per gram of 2-bromo-1-cyclohexylethanone. Contract research organizations and process chemistry groups scaling up α-bromoketone intermediates should factor this yield advantage into total procurement cost calculations.

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